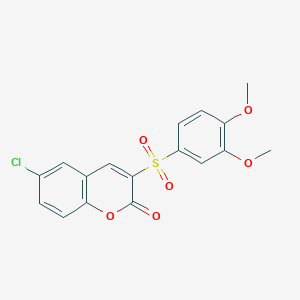

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Description

6-Chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a sulfonyl group substituted with a 3,4-dimethoxyphenyl ring at position 3 of the chromen-2-one scaffold.

Properties

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJWWCIKDBZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 3,4-dimethoxybenzenesulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Reaction Steps: The 6-chlorochromone is reacted with 3,4-dimethoxybenzenesulfonyl chloride under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cancer Therapeutics

One of the most prominent applications of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is as a potential anti-cancer agent. Research has demonstrated that derivatives of this compound can inhibit hypoxia-inducible factor 1 (HIF-1), which is crucial in tumor growth and survival under low oxygen conditions. A study indicated that certain analogs exhibited potent anti-cancer properties against various cancer types, including glioblastoma and uveal melanoma .

Key Findings:

- Mechanism of Action : The compound interferes with HIF-1 transcriptional activation, which is essential for cancer cell adaptation to hypoxic environments.

- In Vivo Studies : Animal models have shown promising results where these compounds significantly reduced tumor growth .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed critical insights into how modifications can enhance its efficacy. A study highlighted that variations in the arylsulfonamide group significantly affected the inhibitory activity against HIF-1 .

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Modification | IC50 (μM) | Observations |

|---|---|---|---|

| Base Compound | None | N/A | Reference compound |

| Variant A | Substituted at position 4 | 5.0 | Moderate inhibition |

| Variant B | Additional methyl group | 1.5 | Strong inhibition |

| Variant C | Sulfonamide modification | 10.0 | Reduced activity |

This table summarizes the effects of structural modifications on biological activity, emphasizing the importance of specific functional groups in enhancing therapeutic potential.

Biochemical Probes

Beyond cancer therapy, this compound can serve as a biochemical probe to study HIF-1 pathways in various cellular contexts. Its ability to modulate HIF activity allows researchers to investigate mechanisms underlying cellular responses to hypoxia and identify potential therapeutic targets for other diseases related to oxygen deprivation .

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The 3,4-dimethoxybenzenesulfonyl group likely reduces LogP relative to non-polar substituents (e.g., thiazolyl in or hexyl in ).

- Biological Activity : The indole-carbonyl analog () demonstrates antifungal efficacy, suggesting that electron-deficient substituents at position 3 may enhance antimicrobial properties.

Biological Activity

The compound 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C16H15ClO5S

- Molecular Weight : 380.8 g/mol

- CAS Number : 866347-86-6

The structure of the compound features a chromenone core with a sulfonyl group attached to a dimethoxybenzene moiety, which significantly influences its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. The compound has been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in tumor growth and metastasis. In particular:

- Study Findings : In vitro assays demonstrated that this compound effectively reduced HIF-1 transcriptional activity in human glioma cell lines under hypoxic conditions .

The proposed mechanism involves the inhibition of HIF-1α protein accumulation and transcriptional activation, leading to decreased expression of target genes involved in angiogenesis and tumor progression. This inhibition was confirmed through reporter assays that measured HIF-1 activity in response to treatment with the compound .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural features. The presence of the 3,4-dimethoxybenzene sulfonyl group has been identified as critical for its inhibitory action against HIF-1 activation . Variations in this structure can lead to different biological activities, suggesting avenues for further research into analogs with enhanced efficacy or reduced toxicity.

Safety Considerations

Despite its promising biological activity, safety assessments indicate that this compound may pose significant risks. It is classified as causing severe skin burns and eye damage (GHS classification H314) and may cause allergic skin reactions (H317) . Proper handling and safety measures are essential when working with this compound.

Case Studies

- Case Study on Glioblastoma : In animal models, treatment with this compound showed significant tumor size reduction in glioblastoma models. The treatment was effective but required specific formulation strategies due to the compound's poor solubility in aqueous environments .

- Uveal Melanoma Treatment : Another study indicated that the compound could inhibit cell proliferation in uveal melanoma cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer type .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one, and how can reaction intermediates be stabilized?

- Methodology : Use a multi-step approach starting with sulfonyl chloride intermediates. For example, react 3-formyl-4-hydroxybenzenesulfonyl chloride with active methylenes (e.g., malononitrile) in the presence of ammonium acetate to form the chromene core . Stabilize intermediates by controlling reaction pH (<7) and temperature (60–80°C) to minimize side reactions like imine formation.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Combine ¹H/¹³C-NMR to confirm sulfonyl and methoxy groups (e.g., δ 3.8–4.0 ppm for methoxy protons) and IR to identify carbonyl (C=O, ~1710 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight .

Q. How can one assess the compound’s solubility and stability for in vitro assays?

- Methodology : Perform HPLC-UV analysis in DMSO/PBS mixtures (1:9 v/v) to monitor degradation under physiological conditions (pH 7.4, 37°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Advanced Research Questions

Q. What computational methods are suitable for predicting binding modes of this compound to biological targets (e.g., riboswitches)?

- Methodology : Employ molecular docking (AutoDock Vina) with the Plasmodium falciparum riboswitch (PDB: 6XYZ) to identify key interactions (e.g., hydrogen bonding with adenine residues). Validate via MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How can crystallographic data resolve ambiguities in the sulfonyl-chromene conformation?

- Methodology : Use X-ray crystallography with SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤1.2 Å. Analyze torsion angles (C-SO₂-C) to confirm planarity and avoid over-interpretation of thermal motion artifacts .

Q. What strategies mitigate contradictions between in silico predictions and experimental bioactivity data?

- Methodology : Cross-validate docking results with isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, Kd). If discrepancies arise, re-examine force field parameters (e.g., AMBER vs. CHARMM) or probe solvent effects using explicit water models .

Q. How can structure-activity relationships (SAR) be optimized for enhanced inhibitory potency?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or nitro groups). Test against α-amylase/α-glucosidase for antidiabetic activity or Plasmodium riboswitches for antimalarial effects. Use CoMFA/CoMSIA models to correlate electronic/steric features with IC₅₀ values .

Data Analysis and Validation

Q. How should researchers address low yields in sulfonamide coupling reactions?

- Troubleshooting : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to chromene precursor). Add DMAP (5 mol%) as a catalyst to accelerate coupling. Monitor by TLC (Rf ~0.6 in ethyl acetate/hexane) and purify via flash chromatography (silica gel, 60–120 mesh) .

Q. What analytical workflows validate purity for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.